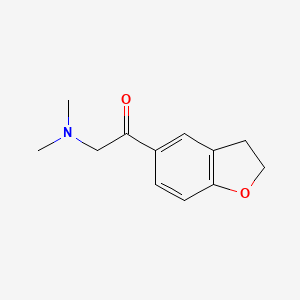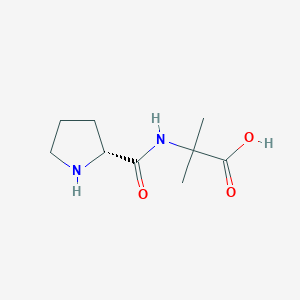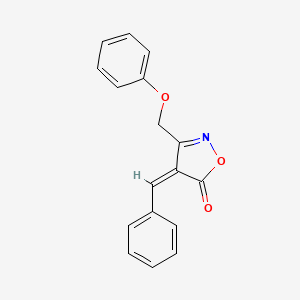![molecular formula C12H15N3S B12896829 5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87411-23-2](/img/structure/B12896829.png)
5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethylbenzyl group attached to the thiadiazole ring, along with an N-methyl substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced through a nucleophilic substitution reaction using 3,5-dimethylbenzyl chloride and the thiadiazole intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom in the thiadiazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazoles.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylbenzyl alcohol: A related compound with a similar benzyl group but lacking the thiadiazole ring.
N-Methyl-1,3,4-thiadiazol-2-amine: A simpler thiadiazole compound without the 3,5-dimethylbenzyl group.
Uniqueness
5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the combination of the 3,5-dimethylbenzyl group and the N-methyl substitution on the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
87411-23-2 |
|---|---|
Fórmula molecular |
C12H15N3S |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
5-[(3,5-dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3S/c1-8-4-9(2)6-10(5-8)7-11-14-15-12(13-3)16-11/h4-6H,7H2,1-3H3,(H,13,15) |
Clave InChI |
FUCYUOMZCPRLAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC2=NN=C(S2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


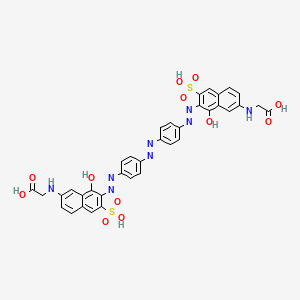
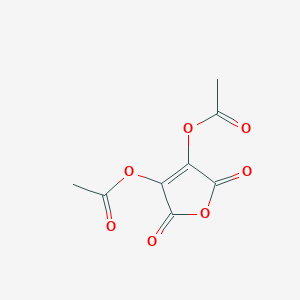
![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
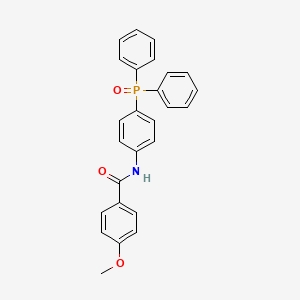
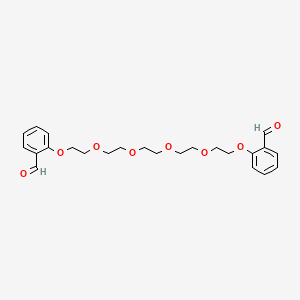
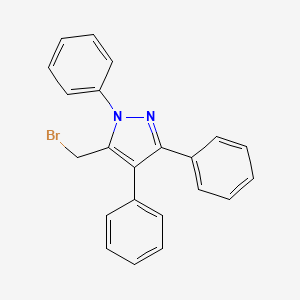
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

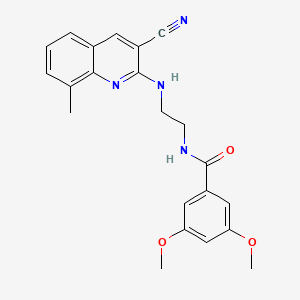
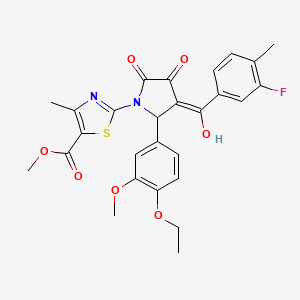
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
